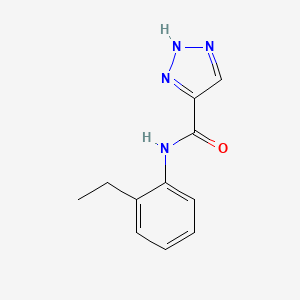

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the triazole ring, along with a carboxamide functional group. Triazole derivatives are known for their diverse biological activities and have found applications in various fields, including medicinal chemistry, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions (Cu(I)) and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized by reacting 2-ethylphenylamine with sodium azide in the presence of a suitable solvent.

Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.

Carboxamide Formation: The resulting triazole intermediate is then treated with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carboxamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation

Major Products Formed

Oxidation: Formation of hydroxylated or carboxylated derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of nitro, halo, or sulfonyl derivatives

Applications De Recherche Scientifique

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Triazole derivatives are known to inhibit enzymes like cytochrome P450, making them useful in drug development.

Agriculture: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of pathogenic fungi and weeds.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.

Biological Research: It serves as a molecular probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mécanisme D'action

The mechanism of action of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their catalytic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, and anticancer effects.

Comparaison Avec Des Composés Similaires

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole has a different substitution pattern and is specifically designed to inhibit fungal cytochrome P450 enzymes.

Rufinamide: An anticonvulsant drug with a triazole ring, used to treat epilepsy. It differs in its substitution and functional groups, leading to its unique pharmacological profile.

Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal infections. It has a different set of substituents compared to this compound, contributing to its distinct mechanism of action.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Continued research on this compound and its derivatives may lead to the development of new therapeutic agents, agrochemicals, and advanced materials.

Activité Biologique

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds containing nitrogen atoms. They have gained attention in medicinal chemistry due to their ability to interact with various biological targets, leading to antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The unique structure of triazoles allows them to participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for their biological activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions in the active sites of enzymes. This interaction inhibits enzymatic activity critical for various biological processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes involved in drug metabolism.

- Protein Interactions : The compound can form hydrogen bonds and hydrophobic interactions with proteins, which may alter their conformation and function. This property is particularly significant in anticancer applications where modulation of protein activity can lead to apoptosis in cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Effective antifungal agent | |

| Escherichia coli | Moderate antibacterial activity |

Anticancer Activity

The compound exhibits promising anticancer properties by inducing apoptosis in cancer cell lines. Research indicates that it can inhibit cell proliferation through various mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can activate caspases and alter the Bax/Bcl-2 ratio, leading to programmed cell death .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in different phases, thereby inhibiting tumor growth .

Anti-inflammatory Effects

Some studies suggest that derivatives of triazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property opens avenues for developing anti-inflammatory drugs based on this scaffold .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various biological contexts:

- In Vitro Studies : A study reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HCT116 colon cancer cells) demonstrating its potential as an anticancer agent .

- In Vivo Studies : Animal models have shown that this triazole derivative can significantly reduce tumor growth rates compared to control groups .

- Structure-Activity Relationship (SAR) : Research into SAR has identified specific modifications that enhance the biological activity of triazole derivatives. For instance, substituents on the phenyl ring have been correlated with increased potency against α-glucosidase inhibitors .

Applications in Medicinal Chemistry and Agriculture

This compound is being explored for its potential applications:

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFMGCOZXUHTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.